molecular formula C21H19ClN2O2 B3019177 2-(4-Benzylpiperazino)-3-chloronaphthoquinone CAS No. 104309-93-5

2-(4-Benzylpiperazino)-3-chloronaphthoquinone

Cat. No.: B3019177
CAS No.: 104309-93-5
M. Wt: 366.85
InChI Key: GDIYAJQFJXLQFN-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazino)-3-chloronaphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chloronaphthoquinone core. Naphthoquinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone typically involves a multi-step process. One common method starts with the chlorination of naphthoquinone to produce 3-chloronaphthoquinone. This intermediate is then reacted with 4-benzylpiperazine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazino)-3-chloronaphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorine atom in the naphthoquinone ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions result in the replacement of the chlorine atom with different functional groups.

Scientific Research Applications

2-(4-Benzylpiperazino)-3-chloronaphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone involves its interaction with cellular targets. The compound can inhibit enzymes involved in cellular respiration, leading to the generation of reactive oxygen species and subsequent cell death. It may also interact with DNA, causing damage and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazino)-1,4-naphthoquinone
  • 2-(4-Benzylpiperazino)-3-bromonaphthoquinone
  • 2-(4-Benzylpiperazino)-3-methylnaphthoquinone

Uniqueness

2-(4-Benzylpiperazino)-3-chloronaphthoquinone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The benzylpiperazine moiety also contributes to its distinct pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIYAJQFJXLQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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